

Proper Administration of Feniralstat in Murine Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Feniralstat*

Cat. No.: *B10854778*

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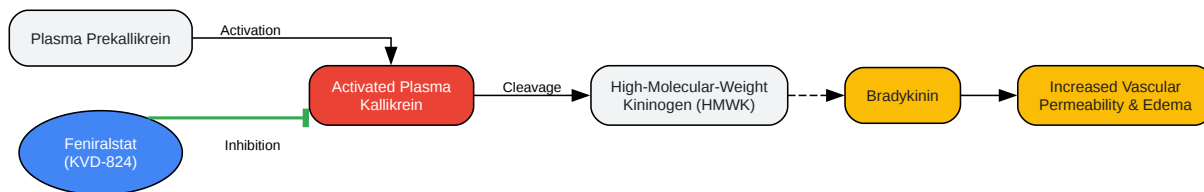
For Researchers, Scientists, and Drug Development Professionals

Introduction

Feniralstat, also known as KVD-824, is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, a pathway involved in inflammation, vascular permeability, and pain. By inhibiting plasma kallikrein, **Feniralstat** has therapeutic potential in diseases driven by excessive activity of this system, such as diabetic macular edema (DME) and hereditary angioedema (HAE).[2][3] Preclinical studies in murine models have demonstrated the efficacy of **Feniralstat**, particularly in a model of DME. This document provides detailed application notes and protocols for the proper administration of **Feniralstat** in murine models based on available information.

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

Feniralstat exerts its therapeutic effect by competitively inhibiting the enzymatic activity of plasma kallikrein. Under pathological conditions such as diabetic retinopathy, elevated levels of plasma kallikrein can lead to increased vascular permeability and inflammation in the retina.[4] [5] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular leakage, contributing to macular edema. By blocking plasma kallikrein, **Feniralstat** prevents the generation of bradykinin, thereby reducing retinal edema and vascular dysfunction.



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Feniralstat inhibits plasma kallikrein, blocking bradykinin release.

Quantitative Data Summary

While specific preclinical data on **Feniralstat** dosage in murine models is not publicly available, the following table summarizes the key findings from a study in a VEGF-induced retinal edema mouse model, which is relevant to DME.

Parameter	Finding	Source
Efficacy	84.6% reduction in VEGF-induced retinal edema compared to vehicle.	KalVista Pharmaceuticals Document
Route of Administration	Oral (gavage) and continuous subcutaneous infusion (osmotic pumps).	KalVista Pharmaceuticals Document
Vehicle (Suggested)	DMSO for stock solution, diluted with corn oil or a mixture of PEG300, Tween-80, and saline for administration.	MedchemExpress.com
Dosage	Not publicly available.	-
Mouse Strain	Not publicly available.	-

Experimental Protocols

The following protocols are based on the available information regarding the use of **Feniralstat** in a murine model of VEGF-induced retinal edema. Disclaimer: The exact dosage, vehicle composition, and administration schedule used in the pivotal preclinical studies by KalVista Pharmaceuticals are proprietary and not publicly available. The following protocols provide a general framework and suggest common methodologies. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Protocol 1: Preparation of Feniralstat for Oral Gavage

This protocol describes the preparation of a **Feniralstat** solution suitable for oral administration in mice, based on common formulation strategies for hydrophobic small molecules.

Materials:

- **Feniralstat** (KVD-824) powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile (or a vehicle solution of PEG300, Tween-80, and saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh the desired amount of **Feniralstat** powder.
 - Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
 - Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

- Prepare the Dosing Solution (Example with Corn Oil):
 - Calculate the required volume of the stock solution and sterile corn oil to achieve the desired final concentration for dosing. A common final DMSO concentration in the vehicle is kept low (e.g., <5-10%) to minimize potential toxicity.
 - In a sterile tube, add the calculated volume of corn oil.
 - While vortexing the corn oil, slowly add the calculated volume of the **Feniralstat** stock solution.
 - Continue vortexing until a homogenous suspension or solution is formed.
- Administration:
 - Administer the prepared **Feniralstat** solution to mice via oral gavage using an appropriate gauge feeding needle.
 - The volume of administration should be based on the mouse's body weight (e.g., 5-10 mL/kg).

Protocol 2: Induction of VEGF-Induced Retinal Edema and Treatment

This protocol outlines the induction of retinal edema in mice using VEGF and subsequent treatment with **Feniralstat**.

Materials:

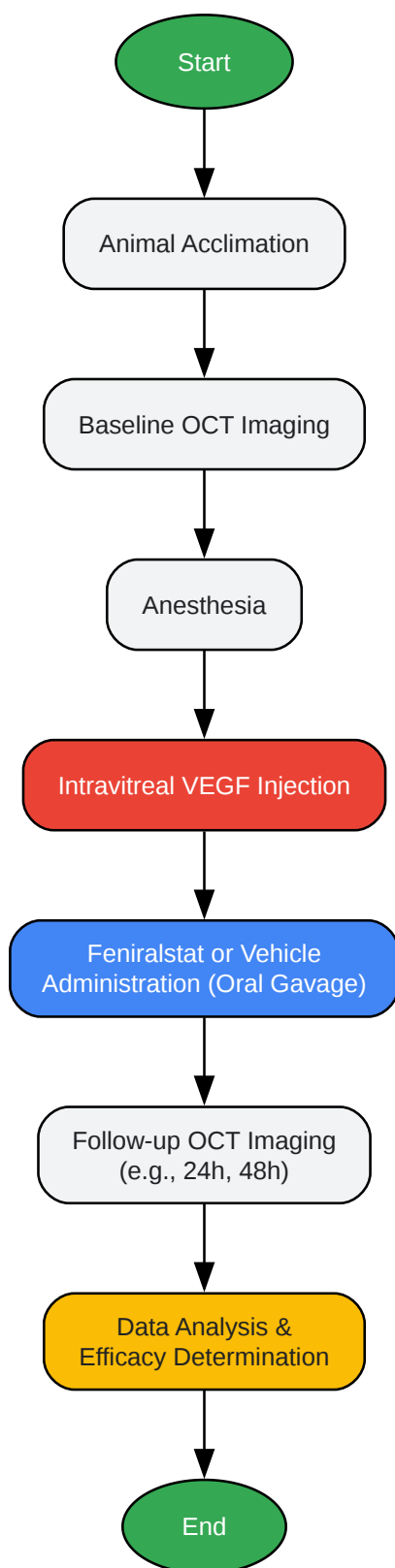
- Recombinant mouse VEGF-A
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., ketamine/xylazine cocktail)
- Topical proparacaine hydrochloride ophthalmic solution
- 33-gauge Hamilton syringe

- Optical Coherence Tomography (OCT) system for small animals
- Prepared **Feniralstat** dosing solution
- Vehicle control solution

Procedure:

- Animal Handling and Anesthesia:
 - Acclimate mice to the experimental conditions.
 - Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
 - Apply a drop of topical proparacaine to the cornea for local anesthesia.
- Baseline OCT Imaging:
 - Obtain baseline retinal thickness measurements using an OCT system.
- Intravitreal VEGF Injection:
 - Under a dissecting microscope, carefully inject a sterile solution of recombinant mouse VEGF-A (e.g., 1 μ L of a 100 ng/ μ L solution) into the vitreous cavity of one eye using a 33-gauge Hamilton syringe. The contralateral eye can be injected with sterile PBS as a control.
- **Feniralstat** Administration:
 - At a designated timepoint before or after the VEGF injection (to be optimized by the researcher), administer the prepared **Feniralstat** solution or vehicle control to the respective groups of mice via oral gavage.
- Follow-up OCT Imaging:
 - At various time points post-injection (e.g., 24, 48, 72 hours), perform follow-up OCT imaging to measure retinal thickness and quantify the extent of edema.

- Data Analysis:
 - Compare the change in retinal thickness from baseline between the **Fenirastat**-treated group and the vehicle-treated group to determine the efficacy of the compound.



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Workflow for evaluating **Feniralstat** in a VEGF-induced retinal edema model.

Conclusion

Feniralstat is a promising therapeutic agent for diseases mediated by the plasma kallikrein-kinin system. The protocols outlined in this document provide a foundation for researchers to investigate the effects of **Feniralstat** in murine models of diabetic macular edema. Due to the proprietary nature of the specific preclinical protocols, researchers are encouraged to perform optimization studies, particularly for dosage and vehicle composition, to ensure robust and reproducible results. Careful adherence to sterile techniques and ethical animal handling practices is paramount for the successful execution of these experiments.

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